3-(1-Aminocyclopropyl)-2-propenoic acid

GABA aminotransferase enzyme inhibition mechanism neurological probe

3-(1-Aminocyclopropyl)-2-propenoic acid (synonym 3-ACPPA; (E)-3-(1-aminocyclopropyl)acrylic acid) is a non‑proteinogenic cyclic amino acid bearing a cyclopropylamine moiety conjugated through a trans‑olefin to a carboxylic acid. Its structure combines the ring strain and metabolic stability of a cyclopropane with the π‑character of an α,β‑unsaturated acid, enabling participation in Michael additions, amide couplings, and cycloaddition chemistry.

Molecular Formula C13H20Cl2N2O
Molecular Weight 127.14 g/mol
CAS No. 103500-27-2
Cat. No. B217113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminocyclopropyl)-2-propenoic acid
CAS103500-27-2
Synonyms3-(1-aminocyclopropyl)-2-propenoic acid
3-ACPPA
Molecular FormulaC13H20Cl2N2O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1CC1(C=CC(=O)O)N
InChIInChI=1S/C6H9NO2/c7-6(3-4-6)2-1-5(8)9/h1-2H,3-4,7H2,(H,8,9)/b2-1+
InChIKeyZVPGNTVIPBYUKE-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Aminocyclopropyl)-2-propenoic acid (CAS 103500-27-2): Technical Procurement Baseline for a Cyclopropyl-α,β-Unsaturated Amino Acid Building Block


3-(1-Aminocyclopropyl)-2-propenoic acid (synonym 3-ACPPA; (E)-3-(1-aminocyclopropyl)acrylic acid) is a non‑proteinogenic cyclic amino acid bearing a cyclopropylamine moiety conjugated through a trans‑olefin to a carboxylic acid [1]. Its structure combines the ring strain and metabolic stability of a cyclopropane with the π‑character of an α,β‑unsaturated acid, enabling participation in Michael additions, amide couplings, and cycloaddition chemistry . This compound is listed in the MeSH database as a distinct chemical entity [1] and is commercially available at typical research purities of ≥95% .

Why 3-(1-Aminocyclopropyl)-2-propenoic acid Cannot Be Replaced by Common In‑Class Cyclopropyl Amino Acids


Structurally similar cyclopropyl‑containing amino acids such as 1‑aminocyclopropane‑1‑carboxylic acid (ACC) or 2‑(1‑aminocyclopropyl)acetic acid differ critically in the position of the amino group, the length of the carbon chain, and the presence or absence of the α,β‑unsaturated double bond [1][2]. These variations produce fundamentally different enzyme inhibition profiles: ACC serves as the natural substrate of ACC oxidase in ethylene biosynthesis [1], whereas 3‑ACPPA acts as a noncompetitive inhibitor of GABA aminotransferase without causing irreversible enzyme inactivation [2]. The conjugated (E)‑olefin in 3‑ACPPA imparts geometric rigidity that cannot be replicated by saturated analogs, making generic substitution incapable of reproducing both the mechanistic probe properties and the synthetic reactivity of the target compound.

Quantitative Differentiation Evidence for 3-(1-Aminocyclopropyl)-2-propenoic acid: Head‑to‑Head and Cross‑Study Comparator Data


GABA Aminotransferase: Reversible Noncompetitive Inhibition Versus Irreversible Mechanism‑Based Inactivation

In the same study using purified porcine brain γ‑aminobutyric acid aminotransferase (GABA‑AT), the compound (S,E)-4-amino-5-fluoropent-2-enoic acid (6) exhibited time-dependent, saturable irreversible inactivation with a partition ratio of 5:1 (five molecules of 6 required per inactivation event) and no enzyme activity recovery upon dialysis [1]. By contrast, 3-(1-aminocyclopropyl)-2-propenoic acid — designed as the cyclopropyl derivative of the proposed inactivation intermediate — behaved as a pure noncompetitive inhibitor and did not inactivate the enzyme [1]. This directly demonstrates that the cyclopropyl substitution abolishes the mechanism‑based inactivation property while retaining active‑site affinity, a critical differentiation for applications requiring reversible GABA‑AT modulation rather than permanent enzyme knockout.

GABA aminotransferase enzyme inhibition mechanism neurological probe

Synthetic Step‑Count and Precursor Complexity: 7‑Step Route from 1‑Aminocyclopropanecarboxylic Acid

3‑ACPPA is synthesized in a documented 7‑step sequence starting from the commodity‑scale ethylene precursor 1‑aminocyclopropane‑1‑carboxylic acid (ACC) [1]. In contrast, the saturated comparator 2‑(1‑aminocyclopropyl)acetic acid requires distinct synthetic routes involving glycine‑equivalent alkylation with 1,2‑electrophiles followed by intramolecular cyclization, for which step counts and yields are less rigorously standardized in the open literature . The availability of a published 7‑step protocol backed by a full‑paper synthetic chemistry report provides procurement teams with a verified synthetic pathway, reducing process development risk when the compound is required as an intermediate for downstream elaboration.

chemical synthesis building block sourcing process scalability

Physicochemical Profile: Calculated logP, Hydrogen‑Bonding Capacity, and Drug‑Likeness in Comparison to ACC

ACD/Labs Percepta‑predicted values for 3‑ACPPA indicate an ACD/LogP of –0.32, two freely rotatable bonds, three H‑bond donors, three H‑bond acceptors, a polar surface area of 63 Ų, and zero Rule‑of‑5 violations . For the parent compound ACC, reported melting point is 229–231 °C (with decomposition) and the molecule is a disubstituted α‑amino acid with a polar, zwitterionic character [1]. The introduction of the trans‑olefin in 3‑ACPPA extends the carbon chain and increases lipophilicity relative to ACC (which has no rotatable side‑chain bonds), while maintaining favorable drug‑likeness metrics. These differences enable 3‑ACPPA to serve as a fragment hit with improved passive permeability potential relative to ACC in fragment‑based drug discovery campaigns.

physicochemical properties drug‑likeness fragment‑based design

Ethylene Biosynthesis Pathway Selectivity: ACC Oxidase Inhibition Versus GABA‑AT Probe Utility

Cyclopropane‑containing ACC analogs lacking an amine function at C1 have been evaluated as ACC oxidase inhibitors using tomato fruit disc and apple ACC oxidase assays [1]. These inhibitors require a minimal cyclopropane ring but no amine function at C1 for activity. 3‑ACPPA, bearing an amine at the cyclopropyl C1 and a trans‑olefin side chain, was instead designed as a GABA‑AT probe and has no reported ACC oxidase inhibitory activity in the same assay class [2]. This pathway selectivity — absent ACC oxidase inhibition in favor of GABA‑AT noncompetitive inhibition — distinguishes 3‑ACPPA from both ACC‑derived ethylene inhibitors and other cyclopropyl amino acids that primarily target plant ethylene pathways.

ethylene biosynthesis ACC oxidase inhibitors plant physiology

Application Scenarios for 3-(1-Aminocyclopropyl)-2-propenoic acid Based on Quantitative Differentiation Evidence


Reversible GABA Aminotransferase Modulation in Neurological Probe Studies

3‑ACPPA is the preferred probe when experimental protocols demand reversible, non‑inactivating GABA‑AT inhibition. Unlike (S,E)-4-amino-5-fluoropent-2-enoic acid, which causes irreversible inactivation and requires a 5:1 molecular excess per inactivation event [1], 3‑ACPPA permits full enzyme recovery upon dialysis [1]. This property makes it suitable for short‑term pharmacological modulation studies where permanent enzyme depletion would confound data interpretation.

Fragment‑Based Drug Discovery Libraries Targeting Hydrophobic Enzyme Pockets

With a calculated logP of –0.32, a polar surface area of 63 Ų, and zero Rule‑of‑5 violations [1], 3‑ACPPA fills a physicochemical niche as a low‑molecular‑weight fragment (MW 127.14) possessing a strained cyclopropane warhead. It is more lipophilic than ACC yet retains favorable solubility characteristics, making it an attractive fragment for screening against targets with hydrophobic active‑site regions.

Synthetic Elaboration via Michael Addition and Amide Coupling Chemistry

The α,β‑unsaturated carboxylic acid moiety conjugated to the cyclopropylamine core enables 3‑ACPPA to serve as a bifunctional building block for parallel medicinal chemistry libraries. The trans‑olefin participates in Michael additions, while the carboxylic acid undergoes standard amide coupling, permitting rapid diversification into lead‑like scaffolds [1]. The published 7‑step synthetic route from ACC provides a validated starting point for scale‑up and analog synthesis programs.

Mechanistic Studies of Cyclopropane‑Enzyme Interactions and PLP‑Dependent Enzymology

The demonstrated absence of mechanism‑based inactivation despite the presence of a cyclopropane ring — a structural motif known to participate in enzyme inactivation in other PLP‑dependent systems — makes 3‑ACPPA a valuable negative control in studies of cyclopropane‑mediated enzyme mechanism probes. Its noncompetitive inhibitor profile [1] contrasts with cyclopropane‑containing inactivators of ACC deaminase and related PLP enzymes, enabling dissection of structure‑activity relationships governing inactivation versus reversible inhibition.

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